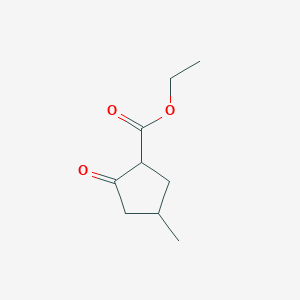
4-Biphenylyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di([1,1’-biphenyl]-4-yl)disulfane is an organic compound that belongs to the class of disulfides. It is characterized by the presence of two biphenyl groups connected by a disulfide bond. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di([1,1’-biphenyl]-4-yl)disulfane can be synthesized through the oxidation of thiophenol derivatives. A common method involves the reaction of 4-biphenylthiol with an oxidizing agent such as iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{SH} + \text{I}_2 \rightarrow \text{C}_6\text{H}_5\text{S}_2\text{C}_6\text{H}_5 + 2 \text{HI} ]
Industrial Production Methods
In industrial settings, the production of 1,2-Di([1,1’-biphenyl]-4-yl)disulfane typically involves large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic medium.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
1,2-Di([1,1’-biphenyl]-4-yl)disulfane has several applications in scientific research:
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)disulfane involves the cleavage and formation of the disulfide bond. This process is crucial in redox reactions where the compound can act as an oxidizing or reducing agent. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are essential in maintaining cellular redox homeostasis.
類似化合物との比較
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of biphenyl groups.
Dimethyl disulfide: Contains methyl groups instead of biphenyl groups.
Diphenyl diselenide: Contains selenium instead of sulfur in the disulfide bond.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)disulfane is unique due to the presence of biphenyl groups, which provide additional steric and electronic effects compared to simpler disulfides. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
19813-92-4 |
|---|---|
分子式 |
C24H18S2 |
分子量 |
370.5 g/mol |
IUPAC名 |
1-phenyl-4-[(4-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-26-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChIキー |
SXSGFEDKJPABJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
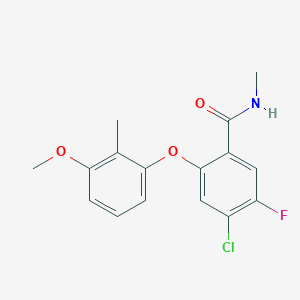
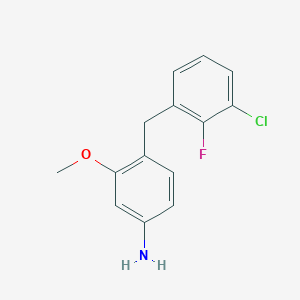
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
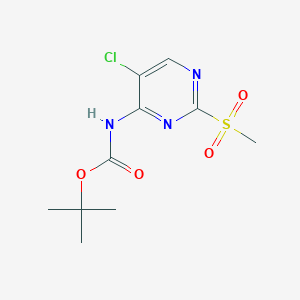
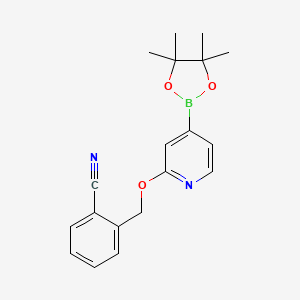
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
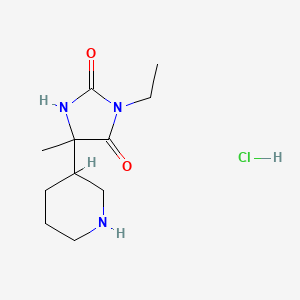
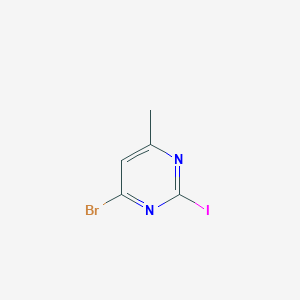
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
